

5-Quinolinecarboxylic acid CAS number and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Quinolinecarboxylic acid

Cat. No.: B1296838

[Get Quote](#)

An In-depth Technical Guide to **5-Quinolinecarboxylic Acid**

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Quinolinecarboxylic acid, identified by the CAS number 7250-53-5, is a heterocyclic organic compound featuring a quinoline core with a carboxylic acid group at the 5-position.^[1] This molecule serves as a pivotal building block in a multitude of research and development areas due to its fused benzo-pyridine structure and the versatile reactivity of its carboxylic acid functional group.^[1] The quinoline scaffold is a "privileged structure" in medicinal chemistry, renowned for its presence in a wide array of biologically active compounds.^[1] Consequently, **5-quinolinecarboxylic acid** is a critical precursor in the synthesis of novel therapeutic agents, particularly in the realm of anti-infective research.^{[1][2]} Its utility also extends to material science, where it is employed in the creation of advanced materials like metal-organic frameworks (MOFs) and in the dye industry.^{[2][3]}

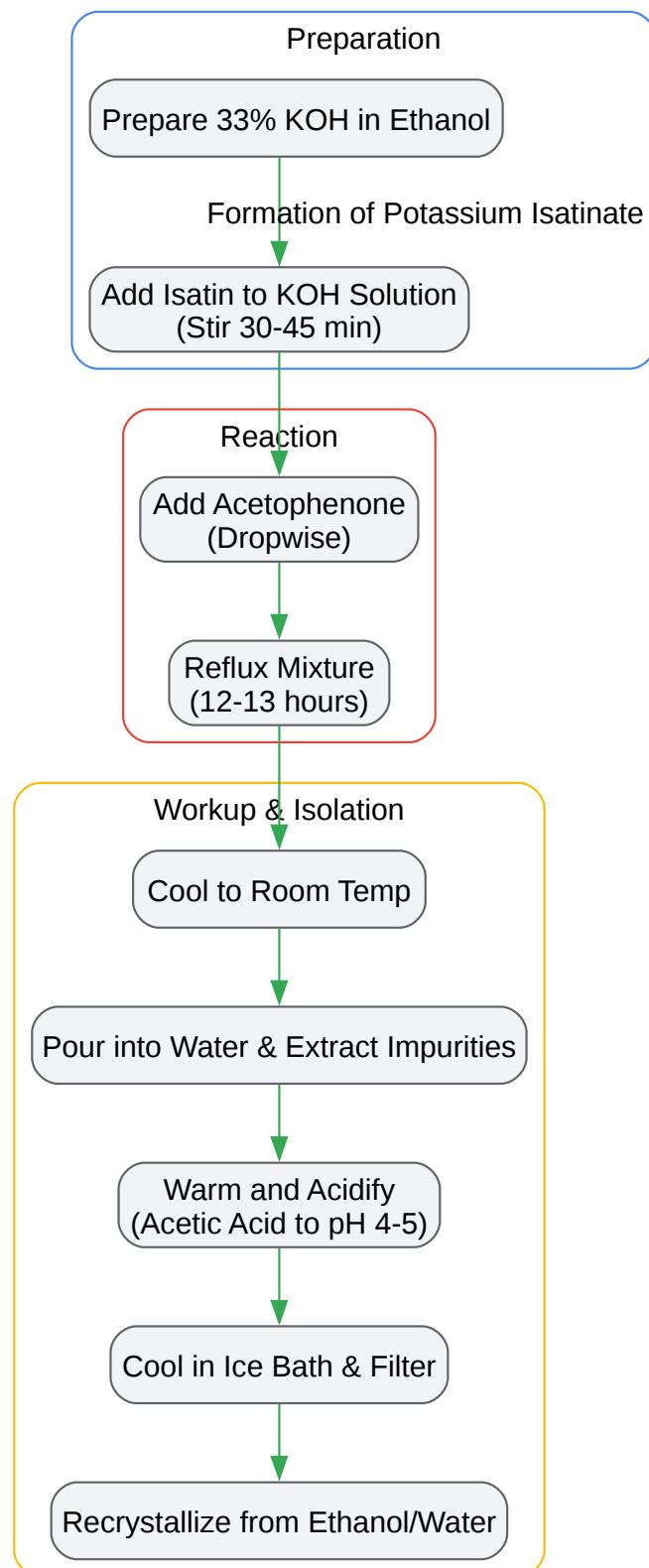
Chemical and Physical Properties

The fundamental properties of **5-Quinolinecarboxylic acid** are summarized below, providing essential data for its handling, characterization, and use in chemical synthesis.

Property	Value	Reference(s)
CAS Number	7250-53-5	[1] [3] [4]
Molecular Formula	C ₁₀ H ₇ NO ₂	[1] [3]
Molecular Weight	173.17 g/mol	[1] [3] [4]
Appearance	White to gray to red, or grey to yellow solid/powder to crystal	[1] [5]
Melting Point	>300 °C	[3]
Boiling Point	386.5 ± 15.0 °C (Predicted)	[3]
Density	1.339 ± 0.06 g/cm ³ (Predicted)	[3]
Water Solubility	Slightly soluble	[1] [3] [6]
pKa	0.97 ± 0.10 (Predicted)	[3]
InChI Key	RAYMXZBXQCGRGX-UHFFFAOYSA-N	[3] [4]
SMILES	OC(=O)c1ccccc2ncccc12	[4]

Synthesis and Reactivity

The synthesis of quinoline carboxylic acids can be achieved through several classical and contemporary methods. While a specific protocol for the direct synthesis of **5-Quinolinecarboxylic acid** is not readily available in the provided search results, established methods for creating the quinoline-4-carboxylic acid scaffold, such as the Pfitzinger reaction, are well-documented and provide insight into the general synthetic strategies.


Representative Synthesis: The Pfitzinger Reaction

The Pfitzinger reaction is a cornerstone for the synthesis of substituted quinoline-4-carboxylic acids.^[4] It involves the condensation of isatin (or its derivatives) with a carbonyl compound that has an α -methylene group, conducted in the presence of a strong base.^[4] The reaction proceeds via the base-catalyzed opening of the isatin ring to form a keto-acid, which then

condenses with the carbonyl compound to form an imine. Subsequent intramolecular cyclization and dehydration yield the final quinoline-4-carboxylic acid product.[2][4]

This protocol details the synthesis of a representative quinoline-4-carboxylic acid and illustrates the general workflow of the Pfitzinger reaction.

- Preparation of Base Solution: In a 250 mL round-bottom flask, dissolve 10 g of potassium hydroxide (KOH) pellets in approximately 30 mL of 95% ethanol with stirring. Note that this dissolution is an exothermic process.
- Isatin Ring Opening: Add 5.0 g of isatin to the stirred KOH solution. The mixture's color will typically change from orange to pale yellow. Continue stirring at room temperature for 30-45 minutes to ensure the complete formation of the potassium isatinate intermediate.
- Addition of Carbonyl Compound: Add a stoichiometric equivalent of acetophenone (approximately 4.1 mL) dropwise to the reaction mixture.
- Reflux: Fit the flask with a reflux condenser and heat the mixture to a gentle reflux for 12-13 hours. Reaction progress can be monitored by Thin Layer Chromatography (TLC).
- Workup and Precipitation: After reflux, allow the mixture to cool to room temperature. Pour the cooled mixture into 200 mL of water and stir until a homogenous solution is formed. Remove any unreacted acetophenone by extraction with diethyl ether.
- Acidification: Warm the aqueous solution to 50-60 °C and acidify it by slowly adding glacial acetic acid until the pH is approximately 4-5. This will cause the product to precipitate.
- Isolation and Purification: Cool the suspension in an ice bath for 30 minutes. Collect the solid product via vacuum filtration. The crude product can be purified further by recrystallization from ethanol or an ethanol/water mixture.

[Click to download full resolution via product page](#)**Caption:** Experimental workflow for the Pfitzinger condensation. (Max Width: 760px)

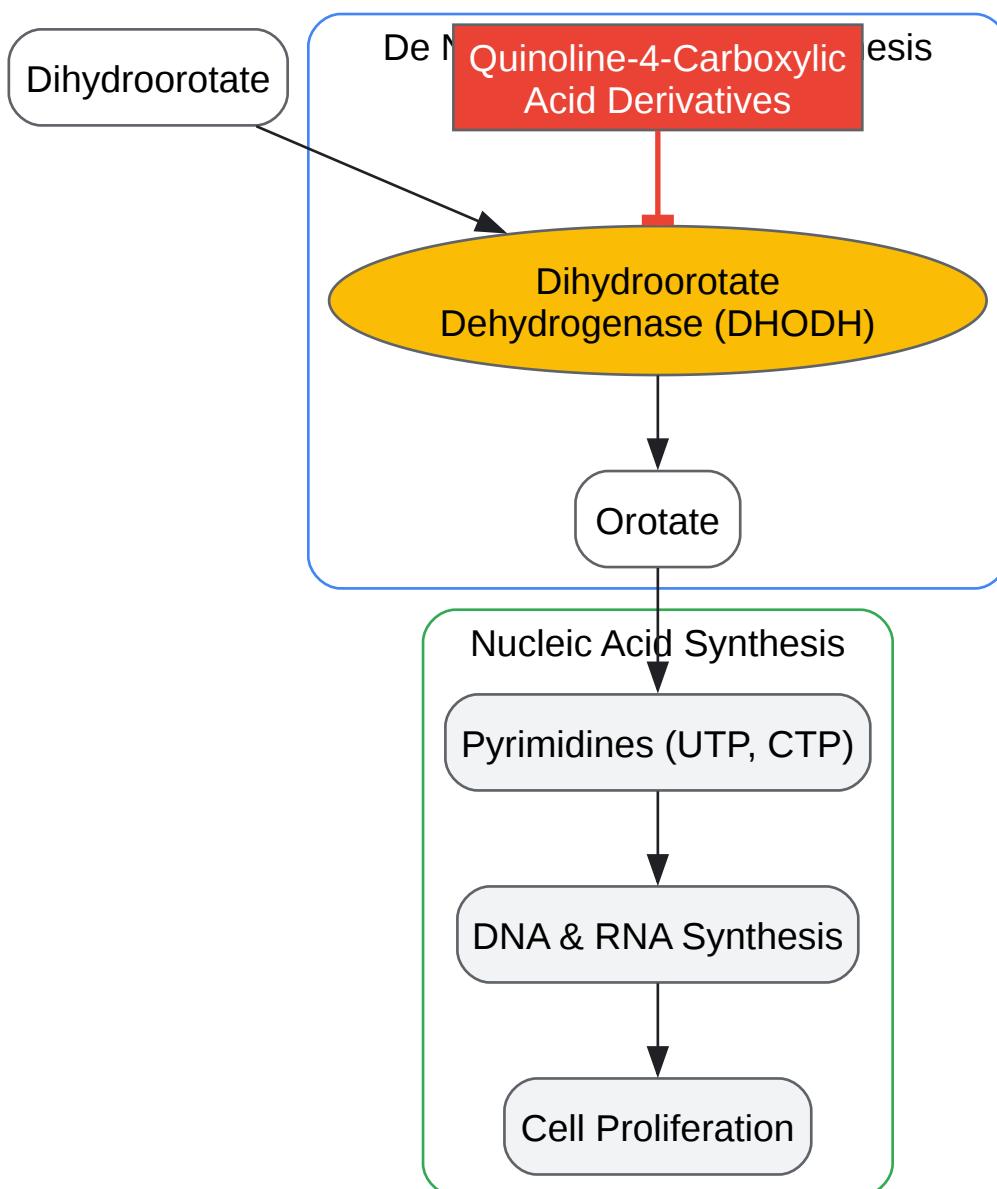
Applications in Research and Drug Development

5-Quinolincarboxylic acid is a versatile intermediate with significant applications in pharmaceuticals and material science.

- Pharmaceutical Intermediate: The quinoline core is central to many therapeutic agents. The carboxylic acid group at the 5-position provides a reactive handle for synthesizing amides, esters, and other derivatives, which is crucial for developing compound libraries for structure-activity relationship (SAR) studies.[1][2] These derivatives are extensively investigated as potential anti-infective and anti-inflammatory agents.[5][7]
- Material Science: This compound is used in the synthesis of porous crystalline polymers known as metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).[3][6] For instance, it can be used to create thermally stable microporous MOFs capable of selective gas adsorption, such as separating methane from nitrogen.[3]
- Dyes and Pigments: Quinoline derivatives are utilized in the manufacturing of pigments and fluorescent materials.[2][8]

Experimental Protocol: One-Pot Synthesis of a Quinolincarboxylic Acid-Linked Covalent Organic Framework (QCA-COF)[6]

This protocol describes a facile, one-pot synthesis of a QCA-COF based on the Doebner multicomponent reaction.


- Initial Mixture Preparation: To a 10 mL round-bottom flask, add p-phthalaldehyde (PDA, 60.3 mg, 0.45 mmol), 1,3,5-tris(4-aminophenyl)benzene (TAPB, 105.3 mg, 0.3 mmol), and 5 mL of a 1:4 (v/v) 1,4-dioxane/n-butanol solution.
- Sonication and Reagent Addition: Sonicate the mixture for 10 minutes. Subsequently, add pyruvic acid (79.2 mg, 0.9 mmol) and sulfamic acid (1 mol%).
- Reaction: Heat the mixture at 110 °C for 8 hours.

- Isolation and Washing: Cool the reaction to room temperature. Collect the resulting yellow precipitate by centrifugation and wash it with water and then with tetrahydrofuran (THF).
- Purification: Purify the product by Soxhlet extraction in acetone and THF for 6 hours.
- Drying: Dry the final QCA-COF product under vacuum at 60 °C for 2 hours to obtain a yellow powder.

Biological Activity and Signaling Pathways

While specific biological data for **5-Quinolinecarboxylic acid** is limited in the provided search results, the broader class of quinoline carboxylic acids exhibits a wide range of pharmacological activities.

- Anticancer Activity: Derivatives of quinoline-4-carboxylic acid have shown potent anticancer effects by inhibiting dihydroorotate dehydrogenase (DHODH).[9][10] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, which is essential for DNA and RNA synthesis.[10] Cancer cells, due to their high proliferation rate, are highly dependent on this pathway. Inhibition of DHODH leads to the depletion of pyrimidines, causing cell cycle arrest and a halt in tumor growth.[10]
- Antibacterial Activity: Many quinoline derivatives function as antibacterial agents by inhibiting bacterial DNA gyrase, a type II topoisomerase.[10] This enzyme is critical for bacterial DNA replication, transcription, and repair. Its inhibition prevents the relaxation of supercoiled DNA, leading to bacterial cell death.[10]
- Anti-inflammatory and Other Activities: Studies on various quinoline carboxylic acid derivatives have demonstrated significant anti-inflammatory properties.[7] Furthermore, certain derivatives have been synthesized and evaluated for their affinity to serotonin (5-HT3) and dopamine (D2) receptors, indicating potential applications in neuroscience.

[Click to download full resolution via product page](#)

Caption: Inhibition of the DHODH enzyme by quinoline derivatives. (Max Width: 760px)

Conclusion

5-Quinolincarboxylic acid is a compound of significant interest in synthetic and medicinal chemistry. Its robust quinoline core and reactive carboxylic acid group make it an invaluable starting material for the development of new drugs, particularly anti-infectives, and for the construction of advanced functional materials. While the biological activities of the broader quinoline carboxylic acid class are well-established, further research into the specific properties

and applications of the 5-carboxylic acid isomer will undoubtedly uncover new opportunities in both pharmaceutical and material science domains.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Pfitzinger reaction - Wikipedia [en.wikipedia.org]
- 2. Quinoline-5-carboxylic Acid|CAS 7250-53-5|Supplier [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. iipseries.org [iipseries.org]
- 6. mdpi.com [mdpi.com]
- 7. Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis and 5-HT3 receptor affinity of new quinolinecarboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [5-Quinolinecarboxylic acid CAS number and properties]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1296838#5-quinolinecarboxylic-acid-cas-number-and-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com